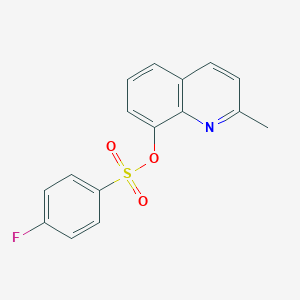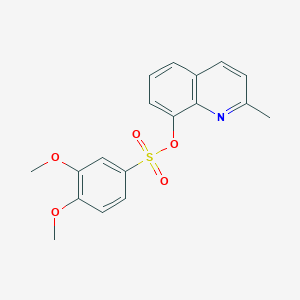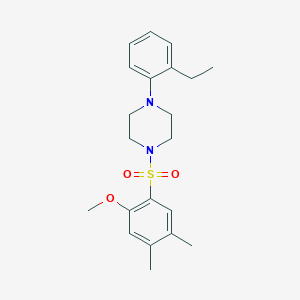
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethylphenyl group and a methoxy-dimethylbenzenesulfonyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylphenyl halide.
Attachment of the Methoxy-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and time), and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Ethylphenyl)-4-(2-methoxybenzenesulfonyl)piperazine
- 1-(2-Ethylphenyl)-4-(4,5-dimethylbenzenesulfonyl)piperazine
- 1-(2-Methylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine
Uniqueness
1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine is unique due to the specific combination of functional groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
695174-15-3 |
|---|---|
Fórmula molecular |
C21H28N2O3S |
Peso molecular |
388.5g/mol |
Nombre IUPAC |
1-(2-ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-5-18-8-6-7-9-19(18)22-10-12-23(13-11-22)27(24,25)21-15-17(3)16(2)14-20(21)26-4/h6-9,14-15H,5,10-13H2,1-4H3 |
Clave InChI |
QTQUYJWFLKNHFG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
SMILES canónico |
CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


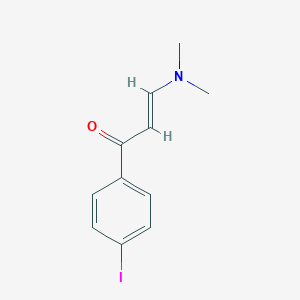
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
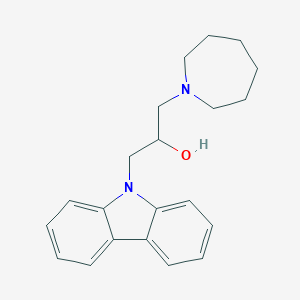
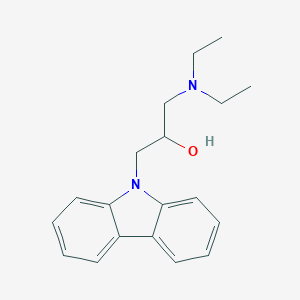
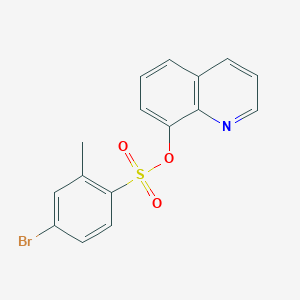
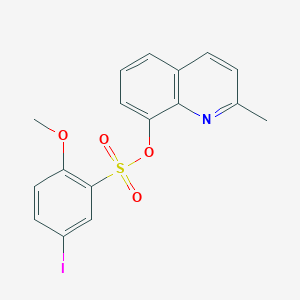
![1-[2-(4-morpholinyl)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B346234.png)
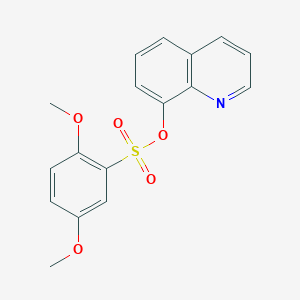
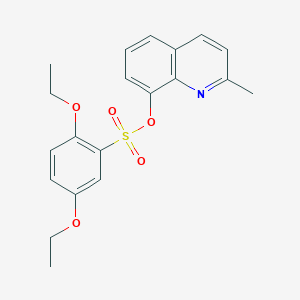
![1-Benzyl-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B346240.png)
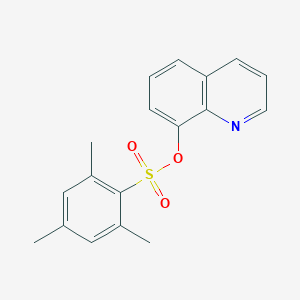
![1-Benzyl-4-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B346243.png)
